1H-Isoindole-1,3(2H)-dione,2-[[3-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]methyl]-4,5,6,7-tetrahydro-
Description
The compound “1H-Isoindole-1,3(2H)-dione,2-[[3-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]methyl]-4,5,6,7-tetrahydro-” (molecular formula: C₂₂H₂₀N₄O₃; molecular weight: 388.42 g/mol) is a phthalimide derivative characterized by a tetrahydro-isoindole-dione core fused with a benzotriazole-containing substituent . Structurally, it features:
- Tetrahydroisoindole-dione moiety: A six-membered partially saturated ring with two carbonyl groups, contributing to electron-withdrawing properties and redox activity .
- 2-hydroxy-5-methylphenyl linker: Enhances steric bulk and hydrogen-bonding capacity, influencing solubility and biological activity .
Phthalimide derivatives, including this compound, are recognized for diverse applications in medicinal chemistry, such as cyclooxygenase (COX) inhibition, anticancer activity, and anti-inflammatory properties .
Properties
CAS No. |
59129-18-9 |
|---|---|
Molecular Formula |
C22H20N4O3 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-[[3-(benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]methyl]-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C22H20N4O3/c1-13-10-14(12-25-21(28)15-6-2-3-7-16(15)22(25)29)20(27)19(11-13)26-23-17-8-4-5-9-18(17)24-26/h4-5,8-11,27H,2-3,6-7,12H2,1H3 |
InChI Key |
UZOYICMDDCNJJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CN4C(=O)C5=C(C4=O)CCCC5 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The preparation of this compound typically involves multi-step organic synthesis centered on constructing the isoindole-1,3-dione core followed by functionalization with the benzotriazolyl and hydroxy-methylphenyl substituents. The synthetic strategy can be broadly divided into:
- Construction of the isoindole-1,3-dione scaffold.
- Introduction of the tetrahydro ring system.
- Attachment of the 3-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl substituent via a methylene linker.
Isoindole-1,3-dione Core Formation
The isoindole-1,3-dione (phthalimide) core is generally synthesized by condensation of phthalic anhydride derivatives with ammonia or primary amines under controlled heating conditions. This step forms the bicyclic imide structure essential for the target compound.
Tetrahydro Ring System Assembly
The tetrahydro-4,5,6,7 ring system is typically constructed by hydrogenation or selective reduction of unsaturated precursors or by cyclization reactions involving appropriate precursors bearing the isoindole core.
Detailed Synthetic Procedures from Literature and Patents
Synthesis via Amino Isoindolones (EP Patent EP1664027B1)
According to EP1664027B1, substituted 2,3-dihydro-1H-isoindol-1-ones can be synthesized through a sequence involving:
- Preparation of 2-substituted phthalimide intermediates.
- Amination at the 7-position with pyridinylmethyl or other amines.
- Subsequent functional group modifications to introduce hydroxy and benzotriazolyl groups.
This patent outlines general synthetic schemes (Schemes 1-7) for related isoindolone derivatives, which can be adapted for the target compound by selecting appropriate substituents.
Preparation Using Benzotriazole Derivatives (EP Patent EP2813502A1)
EP2813502A1 discloses the synthesis of bradykinin receptor antagonists structurally related to isoindole-dione derivatives bearing benzyl and benzotriazolyl groups. The key steps include:
- Formation of the isoindole-1,3-dione core.
- Introduction of benzotriazolyl substituents via coupling reactions.
- Use of protecting groups and selective deprotection to achieve the desired hydroxy substitution pattern.
General Synthetic Procedures (EP Patent EP1761528B1)
EP1761528B1 describes methods for synthesizing 5-amino-2,4,7-trioxo-3,4,7,8-tetrahydro-2H-pyrido[2,3-d]pyrimidine derivatives, which share synthetic parallels such as:
- Use of N,N-dimethylformamide as a solvent.
- Employing triethylamine as a base catalyst.
- Stirring and filtration steps to isolate intermediates and final products.
Though focused on a different heterocyclic system, these methods provide insight into handling sensitive functional groups and reaction conditions applicable to isoindole-dione derivatives.
Comparative Data Table of Key Synthetic Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes | Source Patent |
|---|---|---|---|---|
| 1 | Phthalic anhydride + Amine | Heating in solvent (e.g., DMF), base (Et3N) | Formation of isoindole-1,3-dione core | EP1664027B1 |
| 2 | Amination | Pyridinylmethylamine or benzotriazolyl amine derivatives | Substitution at 7-position of isoindole core | EP1664027B1, EP2813502A1 |
| 3 | Coupling with benzotriazole | Coupling reagents, protecting groups | Introduction of 3-(2H-benzotriazol-2-yl) group | EP2813502A1 |
| 4 | Reduction/Cyclization | Hydrogenation or cyclization conditions | Formation of tetrahydro ring system | EP1664027B1 |
| 5 | Purification | Filtration, crystallization | Isolation of pure target compound | EP1761528B1 |
Research Results and Observations
- The isoindole-1,3-dione core is reliably synthesized via condensation of phthalic anhydride derivatives with amines under mild heating, yielding high purity intermediates suitable for further functionalization.
- Introduction of the benzotriazolyl substituent requires careful control of reaction conditions to avoid decomposition of the sensitive benzotriazole ring.
- The tetrahydro ring system is best formed by selective hydrogenation of unsaturated precursors, preserving other functional groups.
- Use of polar aprotic solvents like N,N-dimethylformamide and bases such as triethylamine enhances reaction rates and yields.
- Purification by filtration and crystallization ensures high purity, critical for biological testing.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione derivatives can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Synthesis and Characterization
The synthesis of isoindole derivatives often involves various methods that yield compounds with promising pharmacological properties. For instance, a study reported the synthesis of nine new derivatives with yields ranging from 47.24% to 92.91%, characterized using FT-IR, H NMR, and MS techniques . The structural confirmation of these compounds is crucial for understanding their potential applications.
Cyclooxygenase Inhibition
One of the notable applications of 1H-isoindole-1,3(2H)-dione derivatives is their inhibitory activity against cyclooxygenases (COX), particularly COX-1 and COX-2 enzymes. A study demonstrated that several synthesized derivatives exhibited significant COX inhibitory activity, with some showing greater efficacy than the reference drug meloxicam . The calculated affinity ratios for COX-2/COX-1 suggest that these compounds could serve as potential anti-inflammatory agents.
Antioxidant Properties
These derivatives also display remarkable antioxidant activities. For example, specific isoindole compounds have been shown to scavenge free radicals effectively, which is critical for preventing oxidative stress-related diseases . The IC50 values obtained from various studies indicate a strong potential for these compounds in therapeutic applications targeting oxidative damage.
Antimicrobial and Anticancer Activities
Recent research has highlighted the antimicrobial and anticancer properties of isoindole derivatives. A recent synthesis effort resulted in compounds demonstrating significant antileishmanial and anticancer activities . The biological evaluation indicated that some derivatives not only inhibit microbial growth but also exhibit cytotoxic effects against cancer cell lines.
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the interaction mechanisms between isoindole derivatives and their biological targets. For instance, docking simulations have provided insights into how these compounds bind to COX enzymes and other molecular targets, enhancing our understanding of their pharmacological profiles .
Case Studies
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves their interaction with specific molecular targets and pathways. These compounds can inhibit the activity of certain enzymes, such as cyclooxygenases, which play a role in inflammation and pain. The inhibition of these enzymes can lead to reduced production of inflammatory mediators, thereby exerting anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Table 1: Structural Comparison with Isoindole-dione Derivatives
Key Findings :
Electrochemical Behavior :
- The target compound’s tetrahydroisoindole-dione core likely undergoes quasi-reversible reduction processes similar to other phthalimide derivatives, forming radical anions . However, unlike compounds 4d and 4f (irreversible second reduction steps due to electron-withdrawing substituents), the benzotriazole group in the target may stabilize intermediates, altering redox pathways .
Biological Activity :
- Compared to benzimidazole-thioether derivatives (e.g., compound 3a), which show antitubercular activity (MIC ~6.25 µg/mL) , the target compound’s benzotriazole group may enhance COX-2 selectivity, as seen in related isoindole-diones .
- The absence of tetrachloroethyl groups (cf. banned derivative in ) suggests a safer toxicity profile.
Thermal and Spectral Properties :
- Derivatives like 13c exhibit high thermal stability (>300°C) due to rigid triazolidinyl substituents , whereas the target compound’s tetrahydro ring may reduce melting points but improve solubility. IR spectra of similar compounds show characteristic C=O stretches at ~1700–1785 cm⁻¹, consistent with isoindole-diones .
Biological Activity
1H-Isoindole-1,3(2H)-dione and its derivatives are gaining attention in pharmaceutical research due to their diverse biological activities. This article focuses on the synthesis, characterization, and biological evaluation of these compounds, particularly the derivative "1H-Isoindole-1,3(2H)-dione, 2-[[3-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]methyl]-4,5,6,7-tetrahydro-".
Overview of Biological Activities
Research indicates that isoindole derivatives exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, specific derivatives demonstrated inhibition zones comparable to standard antibiotics such as gentamicin .
- Anticancer Properties : Several studies reported that isoindole derivatives possess antiproliferative effects against various cancer cell lines. Notably, they induce apoptosis and disrupt the cell cycle in human cancer cells like Caco-2 and HCT-116 .
- Anti-inflammatory Effects : The compounds have been shown to modulate inflammatory pathways by influencing pro-inflammatory factors (e.g., TNF-α, IL-6) and enhancing anti-inflammatory markers (e.g., IL-10) .
Synthesis and Characterization
The synthesis of isoindole derivatives typically involves multi-step organic reactions. The key steps include:
- Formation of the Isoindole Core : This can be achieved through cyclization reactions involving phthalic anhydride derivatives.
- Functionalization : The introduction of various substituents (e.g., benzotriazolyl groups) is performed to enhance biological activity and solubility.
- Characterization Techniques : Techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of synthesized compounds.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several isoindole derivatives against common pathogens. The results indicated that one derivative exhibited an IC50 value of 0.0478 μmol/mL against Leishmania tropica, outperforming traditional treatments like Glucantime .
| Compound | Target Pathogen | IC50 Value (μmol/mL) | Comparison |
|---|---|---|---|
| Derivative A | Leishmania tropica | 0.0478 | More effective than Glucantime |
| Derivative B | Staphylococcus aureus | 10.5 | Comparable to gentamicin |
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that isoindole derivatives could significantly inhibit cell proliferation. The mechanism was linked to apoptosis induction and cell cycle arrest at different phases.
| Cell Line | Compound | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Caco-2 | Derivative C | 25.0 | Apoptosis |
| HCT-116 | Derivative D | 30.0 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The biological activity of isoindole derivatives is closely linked to their structural features. Key findings include:
- Lipophilicity : Increased lipophilicity often correlates with enhanced antimicrobial and anticancer activities.
- Substituent Effects : The presence of electron-withdrawing groups can enhance the potency against specific targets (e.g., acetylcholinesterase inhibitors for Alzheimer's therapy) while maintaining low cytotoxicity .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via multi-step reactions involving:
- Step 1: Condensation of the benzotriazole moiety with a substituted phenol derivative under acidic conditions (e.g., acetic acid reflux) to introduce the 2-hydroxy-5-methylphenyl group .
- Step 2: Alkylation of the isoindole-dione core using a methylene linker. For example, a Mannich reaction or nucleophilic substitution may be employed to attach the benzotriazolylphenol group .
- Optimization Tips:
- Use catalysts like sodium acetate to accelerate condensation .
- Monitor reaction progress via TLC or HPLC to avoid over-alkylation .
- Purify intermediates via recrystallization (e.g., DMF/acetic acid mixtures) to improve yield .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR identifies proton environments (e.g., methyl groups at δ ~2.3 ppm, aromatic protons in benzotriazole at δ ~7.5–8.5 ppm) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the tetrahydroisoindole core .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., expected [M+H]⁺ for C₂₂H₂₁N₃O₃: 376.16) .
- Infrared (IR) Spectroscopy: Detects carbonyl stretches (~1700 cm⁻¹ for isoindole-dione) and hydroxyl groups (~3200 cm⁻¹) .
Q. How can researchers assess preliminary biological activity?
Methodological Answer:
- Antimicrobial Assays: Use disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity Screening: Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .
- Data Interpretation: Compare IC₅₀ values with controls (e.g., doxorubicin) and analyze structure-activity trends (e.g., substituent effects on potency) .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Resolve ambiguous bond angles or stereochemistry in the tetrahydroisoindole ring .
- Density Functional Theory (DFT): Compare experimental data with computational models to validate torsional angles (e.g., benzotriazole-phenyl dihedral angle ~15–25°) .
- Case Example: A 2022 study resolved conflicting NMR assignments by correlating DFT-calculated chemical shifts with experimental ¹³C data .
Q. What advanced strategies improve binding affinity to biological targets?
Methodological Answer:
-
Molecular Docking: Screen against targets like DNA gyrase (PDB ID: 3G3) to optimize substituent positioning .
-
Fragment-Based Design: Introduce hydrogen-bond donors (e.g., -OH, -NH) to enhance interactions with active-site residues (e.g., Arg121 in kinase targets) .
-
SAR Table:
Substituent Binding Energy (ΔG, kcal/mol) Activity (IC₅₀, μM) -CH₃ -7.2 45.3 -OCH₃ -8.1 28.9 -NO₂ -9.4 12.7 Data adapted from docking studies on benzotriazole analogs .
Q. How can metabolic stability be evaluated in preclinical studies?
Methodological Answer:
- In Vitro Liver Microsome Assays: Incubate with human/rat liver microsomes and quantify parent compound degradation via LC-MS/MS .
- Metabolite Identification: Use high-resolution MSⁿ to detect phase I/II metabolites (e.g., hydroxylation at the methyl group) .
- Key Finding: A 2023 study showed that tetrahydroisoindole derivatives with electron-withdrawing groups exhibit longer half-lives (t₁/₂ > 6 hrs) .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- Hazard Mitigation: Use fume hoods and PPE (gloves, goggles) due to potential irritancy from the benzotriazole moiety .
- Waste Disposal: Neutralize acidic byproducts (e.g., from synthesis steps) before disposal in designated chemical waste containers .
- Regulatory Compliance: Follow Cal/OSHA standards for lab exposure limits (e.g., <1 mg/m³ for organic solvents) .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity across studies?
Methodological Answer:
- Source 1: A 2021 study reported IC₅₀ = 15 μM against MCF-7 cells .
- Source 2: A 2023 study found IC₅₀ = 35 μM under identical conditions .
- Resolution Strategies:
- Verify cell line authenticity (e.g., STR profiling).
- Standardize assay parameters (e.g., serum concentration, incubation time).
- Re-evaluate compound purity via HPLC (>95% purity required) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
